6-Bromo-2-methylimidazo[1,2-a]pyrazine - 1159811-97-8

6-Bromo-2-methylimidazo[1,2-a]pyrazine

Catalog Number: EVT-1810631
CAS Number: 1159811-97-8
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Method Extrapolated from Literature: Based on reported syntheses of similar compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine [], a plausible synthesis for 6-Bromo-2-methylimidazo[1,2-a]pyrazine could involve reacting 2-amino-3-bromopyrazine with bromoacetone in an appropriate solvent.
Molecular Structure Analysis

Although the exact molecular structure of 6-Bromo-2-methylimidazo[1,2-a]pyrazine hasn't been explicitly reported in the provided papers, we can infer its key features based on analogous structures like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine [].

Chemical Reactions Analysis
  • Potential Reactions: Drawing from the reactions described in the provided papers, particularly those discussing Suzuki, Sonogashira, and Heck cross-coupling reactions [, ], 6-Bromo-2-methylimidazo[1,2-a]pyrazine could potentially undergo these reactions to introduce various substituents at the 6th position, allowing for the development of diverse chemical libraries.
Applications
  • Medicinal Chemistry: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry. Closely related compounds exhibit promising bronchodilator [, , ] and anti-inflammatory activities [, ].
  • Chemical Biology: Derivatives like FR167344, containing the 6-bromo-2-methylimidazo[1,2-a]pyridine core, have been explored as bradykinin receptor antagonists [, ]. This suggests potential applications for 6-Bromo-2-methylimidazo[1,2-a]pyrazine derivatives in studying receptor-ligand interactions and developing novel therapeutic agents.

2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine

Compound Description: This compound features a bromopyridyl substituent at the 2-position of the imidazopyrazine ring system. It was synthesized as the major product in a reaction involving 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine [].

3-(β-d-Galactopyranosyloxy)-6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazine (β-Gal-MCLA)

Compound Description: This compound is a Cypridina luciferin analogue designed for the chemiluminescent assay of β-d-Galactosidase (β-Gal) []. Enzymatic removal of galactose from β-Gal-MCLA generates 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one (MCLA), which undergoes autoxidation and emits light, enabling β-Gal detection.

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)

Compound Description: MCLA is another Cypridina luciferin analogue known for its chemiluminescent properties []. It is produced through the enzymatic removal of galactose from β-Gal-MCLA. MCLA exhibits strong light emission upon autoxidation, particularly in the presence of superoxide ions, making it valuable for detecting active oxygen species.

6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40)

Compound Description: SCA40 is recognized as a potent bronchodilator and a phosphodiesterase (PDE) inhibitor [, , , ]. Its synthesis involves condensation reactions to form the imidazole ring and electrophilic substitutions on the heterocycle. The presence of the methylamino group at position 8 enhances the reactivity towards electrophilic substitutions, particularly at position 3.

Properties

CAS Number

1159811-97-8

Product Name

6-Bromo-2-methylimidazo[1,2-a]pyrazine

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3

InChI Key

XAGXDXBNVFYZNV-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=CC2=N1)Br

Canonical SMILES

CC1=CN2C=C(N=CC2=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.